molecular formula C11H15NOS B7514053 N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide

N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide

Cat. No. B7514053
M. Wt: 209.31 g/mol
InChI Key: KIHXGPATTOFKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide, also known as DMMA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of inflammatory cytokines and reducing the activity of enzymes involved in pain signaling pathways. N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide has also been shown to induce apoptosis in cancer cells, suggesting a potential anti-tumor mechanism of action.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its low solubility in water can pose a challenge for some experimental designs. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide research. One area of interest is its potential as a treatment for chronic pain and inflammation. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, more research is needed to optimize its synthesis method and improve its solubility in water.

Synthesis Methods

N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide can be synthesized using a simple one-pot reaction involving the condensation of 3,5-dimethylphenylacetic acid and methylthioacetic acid in the presence of a catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8-4-9(2)6-10(5-8)12-11(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHXGPATTOFKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-methylsulfanylacetamide

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